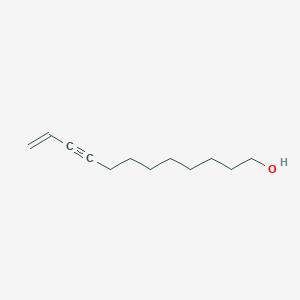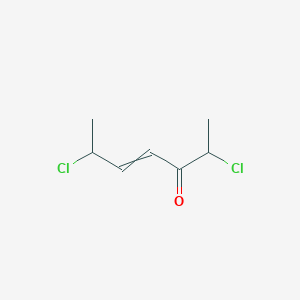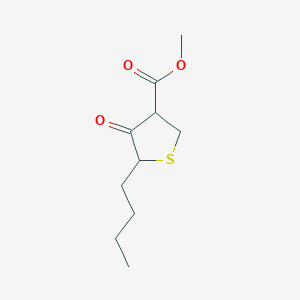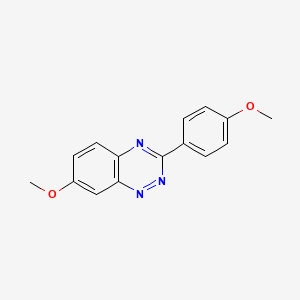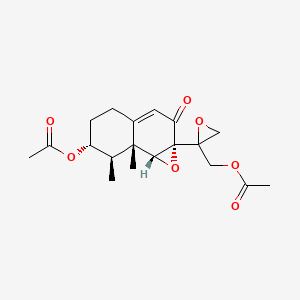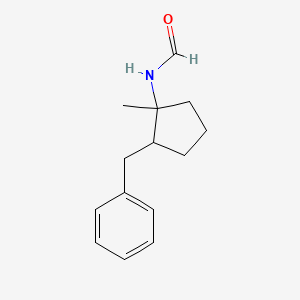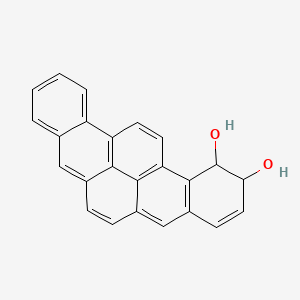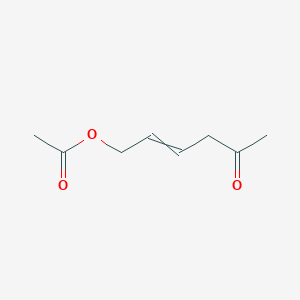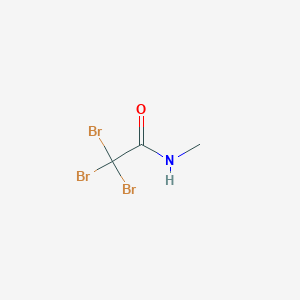
2,2,2-Tribromo-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Tribromo-N-methylacetamide is a chemical compound with the molecular formula C3H4Br3NO. It is characterized by the presence of three bromine atoms attached to the carbon atom in the acetamide structure. This compound is known for its unique properties and applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tribromo-N-methylacetamide typically involves the bromination of N-methylacetamide. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms. One common method involves the use of bromine in the presence of a suitable solvent, such as acetic acid, at a low temperature to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where N-methylacetamide is reacted with bromine in a controlled environment. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Tribromo-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield N-methylacetamide derivatives with different functional groups, while reduction reactions may produce partially brominated compounds .
Scientific Research Applications
2,2,2-Tribromo-N-methylacetamide has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Tribromo-N-methylacetamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Tribromoacetamide: Similar structure but without the N-methyl group.
2,2,2-Trichloro-N-methylacetamide: Similar structure with chlorine atoms instead of bromine.
2,2,2-Trifluoro-N-methylacetamide: Similar structure with fluorine atoms instead of bromine.
Uniqueness
2,2,2-Tribromo-N-methylacetamide is unique due to the presence of three bromine atoms, which impart distinct chemical and physical properties. These properties make it particularly useful in specific synthetic and industrial applications where bromine’s reactivity is advantageous .
Properties
CAS No. |
79276-49-6 |
|---|---|
Molecular Formula |
C3H4Br3NO |
Molecular Weight |
309.78 g/mol |
IUPAC Name |
2,2,2-tribromo-N-methylacetamide |
InChI |
InChI=1S/C3H4Br3NO/c1-7-2(8)3(4,5)6/h1H3,(H,7,8) |
InChI Key |
FZZZXPLWKPNZLG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


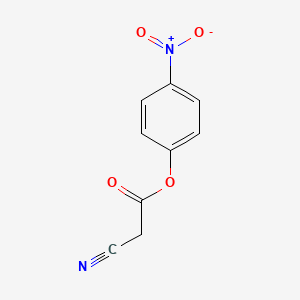
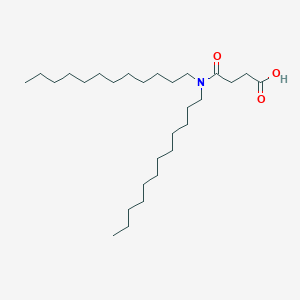
![2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14425442.png)
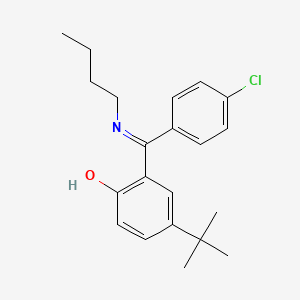
![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14425456.png)
